N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-ETHOXYPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
The synthesis of N-(4-ETHOXYPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-ethoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazine compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.
Chemical Reactions Analysis
N-(4-ETHOXYPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
Similar compounds to N-(4-ETHOXYPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines and related heterocyclic compounds. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:
- N-(4-ETHOXYPHENYL)-2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ACETAMIDE
- Thiazolo[3,2-b][1,2,4]triazole derivatives
These comparisons highlight the uniqueness of N-(4-ETHOXYPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE in terms of its specific substituents and resulting properties.
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5O3S/c1-4-29-17-11-7-15(8-12-17)22-20(27)19-18(14-5-9-16(28-3)10-6-14)25-26-13(2)23-24-21(26)30-19/h5-12,18-19,25H,4H2,1-3H3,(H,22,27) |
InChI Key |
HFWBJURONNQPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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